

Physicochemical Properties of Purpurin: A Technical Guide

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Compound of Interest

Compound Name: *Purpurin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **purpurin** (1,2,4-Trihydroxyanthraquinone), a naturally occurring anthraquinone dye.[1][2] Derived from the roots of the madder plant (*Rubia tinctorum*), **purpurin** has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5] This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated workflows and biological pathways to support advanced research and development applications.

Core Physicochemical Data

Purpurin is an orange or red crystalline solid.[6] Its chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₈ O ₅	[6][7]
Molecular Weight	256.21 g/mol	[6][7]
Appearance	Orange-red needles or brown-red powder	[7][8]
Melting Point	253-256 °C[7][9], 259 °C[8], 263 °C[10]	[7][8][9][10]
Boiling Point (est.)	359.45 °C	[7]
Density (est.)	1.659 g/cm ³	[7]
pKa	4.6[1][11], 7.05 ± 0.20 (Predicted)[7][12]	[1][7][11][12]
Water Solubility	6.405 mg/L (at 25 °C)[7][12]; Slightly soluble in hot water[10]	[7][10][12]
LogP (est.)	4.600	[7][12]
Flash Point	113 °C (closed cup)	[7][9]
UV-Vis λmax	In DMSO: 458, 486, 520 nm[13] In Acetone-d ₆ : 482 nm (max), 456, 516 nm (shoulders)[13] In Phosphate Buffer (basic): 510 nm[11]	[11][13]
Fluorescence λmax	In Phosphate Buffer: 545 nm[11]	[11]

Experimental Protocols

The determination of **purpurin**'s physicochemical properties relies on standard analytical techniques. Detailed below are generalized protocols based on cited methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

This widely accepted method measures the equilibrium solubility of a compound.[\[14\]](#)

Methodology:

- Preparation: An excess amount of **purpurin** powder is added to a sealed vial containing a known volume of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
- Equilibration: The vial is agitated in a temperature-controlled mechanical shaker (e.g., orbital shaker) at a constant temperature (e.g., 37 ± 1 °C) for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[\[14\]](#)[\[15\]](#)
- Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid is separated from the saturated solution via centrifugation or filtration with an inert syringe filter (e.g., PTFE) that does not absorb the solute.[\[14\]](#)
- Quantification: The concentration of **purpurin** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A calibration curve generated from standard solutions of known **purpurin** concentrations is used for accurate quantification.[\[14\]](#)
- Reporting: Solubility is reported in mg/mL or mol/L at the specified temperature and pH.[\[14\]](#)
[\[15\]](#)

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which **purpurin** absorbs light.

Methodology:

- Sample Preparation: A stock solution of **purpurin** is prepared in a suitable solvent (e.g., DMSO, acetone, or buffered solution).[\[11\]](#)[\[13\]](#) A dilute working solution (e.g., 40 µM in phosphate buffer) is prepared from the stock.[\[11\]](#)

- **Instrument Setup:** A dual-beam UV-Vis spectrophotometer is blanked using the same solvent as the sample.
- **Data Acquisition:** The absorbance spectrum of the **purpurin** solution is recorded over a specific wavelength range (e.g., 200-700 nm).
- **Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.^{[11][13]} The color of **purpurin** is pH-dependent, leading to shifts in its absorption spectrum; for instance, under acidic conditions, a hypsochromic (blue) shift is observed compared to basic conditions.^{[1][11]}

¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of **purpurin**.

Methodology:

- **Sample Preparation:** A small amount of **purpurin** is dissolved in a deuterated solvent (e.g., DMSO- d_6 or acetone- d_6) in an NMR tube.^{[11][13]}
- **Data Acquisition:** The ¹H NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 500 MHz).^[13] Standard pulse sequences (e.g., zg30) are used with a sufficient number of scans (e.g., 512) to achieve a good signal-to-noise ratio.^[13]
- **Analysis:** The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (ppm), integration, and multiplicity of the peaks are analyzed to confirm the proton environments within the **purpurin** structure.^[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **purpurin** molecule.

Methodology:

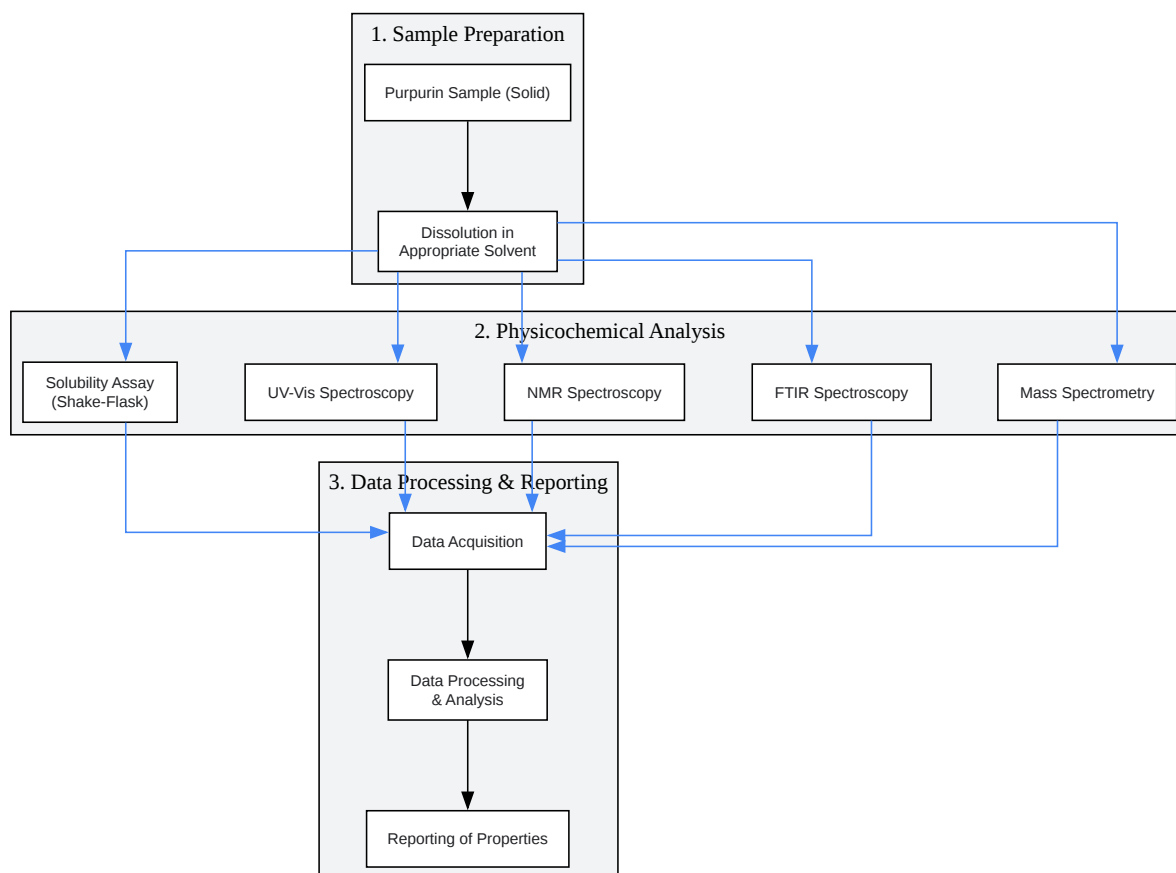
- **Sample Preparation:** A small amount of dry **purpurin** powder is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disc.^{[16][17]}

- Data Acquisition: The infrared spectrum is recorded over the mid-IR range (e.g., 4000-400 cm^{-1}).[\[18\]](#)
- Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups, such as O-H (hydroxyl) and C=O (carbonyl) stretches, which are key features of the **purpurin** structure.[\[1\]](#)[\[17\]](#)

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of **purpurin's** physicochemical properties.



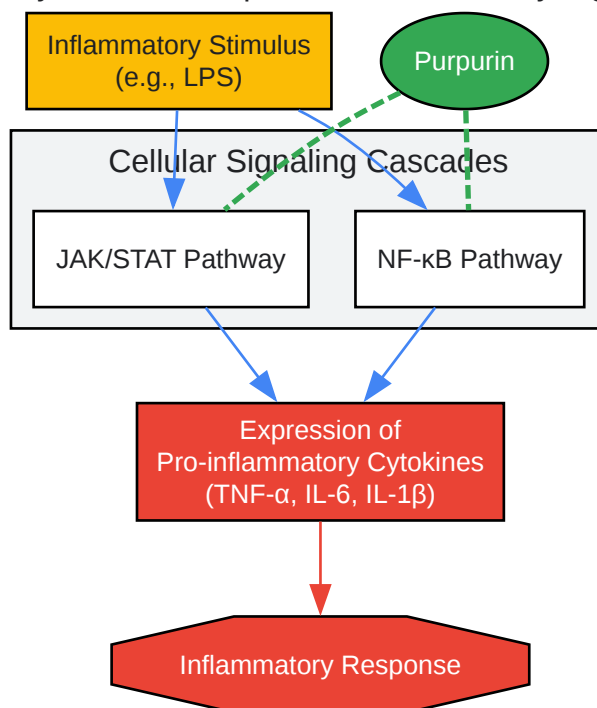
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Generalized workflow for physicochemical characterization.

Biological Signaling Pathway

Purpurin has demonstrated anti-inflammatory effects, notably in the context of arthritis, by modulating key signaling pathways.[3] The diagram below illustrates its inhibitory action on pro-inflammatory signaling.

Inhibitory Action of Purpurin on Inflammatory Signaling



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Purpurin inhibits pro-inflammatory signaling pathways.

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